molecular formula C16H17FN4O B2952153 N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide CAS No. 2411302-93-5

N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide

货号 B2952153
CAS 编号: 2411302-93-5
分子量: 300.337
InChI 键: HCBCINWXKCIQPO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. ABT-199 has shown promising results in preclinical studies and clinical trials for the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).

作用机制

N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide selectively binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins such as BAX and BAK. This results in the activation of the intrinsic apoptotic pathway, leading to the death of cancer cells that depend on BCL-2 for survival. N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide has been shown to be highly specific for BCL-2, with minimal off-target effects on other anti-apoptotic proteins such as BCL-XL.
Biochemical and physiological effects:
N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide has been shown to induce apoptosis in cancer cells that depend on BCL-2 for survival, while sparing normal cells that express low levels of BCL-2. This selectivity is thought to be due to the high affinity of N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide for BCL-2, which allows it to effectively compete with pro-apoptotic proteins for binding to the hydrophobic groove of BCL-2. N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, potentially enhancing their efficacy.

实验室实验的优点和局限性

N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide has several advantages for use in laboratory experiments, including its high potency and selectivity for BCL-2, as well as its ability to induce apoptosis in cancer cells. However, N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide can be expensive and difficult to synthesize, limiting its availability for some researchers. In addition, the selectivity of N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide for BCL-2 may limit its effectiveness in cancers that rely on other anti-apoptotic proteins for survival.

未来方向

There are several future directions for the development of N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide and other BCL-2 inhibitors. One area of interest is the combination of N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide with other chemotherapeutic agents, with the goal of enhancing their efficacy and overcoming resistance mechanisms. Another area of research is the identification of biomarkers that can predict response to N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide, allowing for more personalized treatment approaches. Finally, the development of next-generation BCL-2 inhibitors with improved pharmacokinetic properties and selectivity profiles is an active area of research.

合成方法

N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide is synthesized through a multistep process that involves the coupling of a cyclobutyltriazole derivative with a fluoroaryl ketone, followed by the introduction of an enamide moiety. This synthetic route has been optimized to achieve high yields and purity of the final product.

科学研究应用

N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide has been extensively studied in preclinical models and clinical trials for the treatment of hematological malignancies. In preclinical studies, N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide has shown potent and selective activity against BCL-2-dependent cancer cells, inducing apoptosis and inhibiting tumor growth. Clinical trials have demonstrated the efficacy of N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide in the treatment of CLL and AML, with high response rates and durable remissions observed in patients with relapsed or refractory disease.

属性

IUPAC Name

N-[(1-cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O/c1-2-16(22)20(14-8-6-12(17)7-9-14)10-13-11-21(19-18-13)15-4-3-5-15/h2,6-9,11,15H,1,3-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBCINWXKCIQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=CN(N=N1)C2CCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。